
4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one" is a derivative of the 3,4-dihydroquinoxalin-2(1H)-one family, which has been the subject of various studies due to its potential biological activities. These compounds have been explored for their anticonvulsant properties, as well as their potential as antioxidants and antitumor agents. The structure of these compounds typically includes a quinoxaline core, which can be modified at various positions to alter its biological activity and physical properties .
Synthesis Analysis
The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives has been achieved through various methods. One approach involves the cyclocondensation of o-phenylenediamines with aroylpyruvates, which can yield a range of regioisomeric products. The regioselectivity of this reaction can be controlled by the use of additives such as p-TsOH or HOBt/DIC, leading to high selectivity for the desired regioisomers . Another method employs a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy from o-aminobenzaldehyde with other reagents like 4-hydroxycoumarin and Meldrum's acid . Additionally, photoinduced reactions have been used to synthesize related compounds, such as dibenz[de,g]-(2H)-isoquinoline-4,6-dione derivatives, through a sequence of photocycloaddition, ring opening, and dehydrogenative cyclization .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a quinoxaline core, which can be further substituted with various functional groups. The structure is confirmed by spectral data such as IR, 1HNMR, 13CNMR, and Mass spectroscopy. In some cases, the solid-state structure reveals interactions such as hydrogen bonding and C-H...O, and C-H...π interactions between neighboring molecules, which can influence the compound's properties and reactivity .
Chemical Reactions Analysis
The chemical reactivity of 3,4-dihydroquinoxalin-2(1H)-one derivatives includes their ability to undergo various transformations. For instance, the intramolecular N-H...O hydrogen bond present in some structures can play a role in the reactivity of these compounds . The photoinduced reactions mentioned earlier also demonstrate the potential of these compounds to participate in complex reaction sequences, leading to a variety of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The antiradical activity of some derivatives has been examined, showing that certain substitutions can lead to high antiradical activity, which is of interest for antioxidant applications . The biological screening of these compounds has revealed that some possess significant anticonvulsant activities, with binding affinities toward AMPA-receptor, which correlates with their molecular design .
作用機序
将来の方向性
特性
IUPAC Name |
4-(2,2-diphenylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-20-15-24(19-14-8-7-13-18(19)23-20)22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFVJURLTOUHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)
![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)
![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)
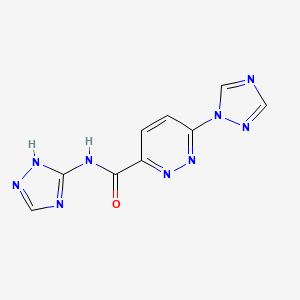
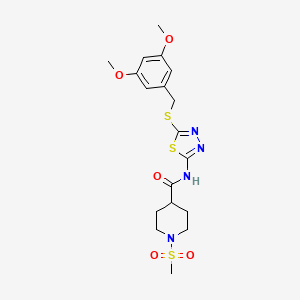
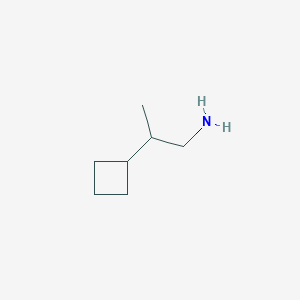
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)
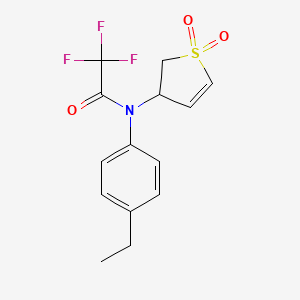
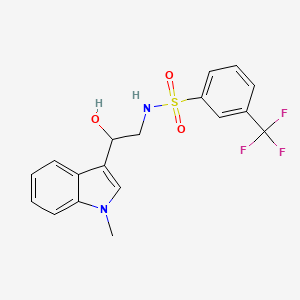
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)